BenchChemオンラインストアへようこそ!

2-amino-N,N-dimethylbutanamide

Purity Formulation Procurement

2-Amino-N,N-dimethylbutanamide (CAS 1218314-38-5) is an amino amide derivative with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. It features a primary amine and a tertiary dimethylamide group on a butanamide backbone.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 1218314-38-5
Cat. No. B1438798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N-dimethylbutanamide
CAS1218314-38-5
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)N(C)C)N
InChIInChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3
InChIKeyWRVUTVMOKGGDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,N-dimethylbutanamide (CAS 1218314-38-5): A Versatile C6H14N2O Building Block for Pharmaceutical Intermediates and β-Lactamase Inhibitor Synthesis


2-Amino-N,N-dimethylbutanamide (CAS 1218314-38-5) is an amino amide derivative with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. It features a primary amine and a tertiary dimethylamide group on a butanamide backbone . This structure makes it a valuable chiral or racemic intermediate in the synthesis of pharmaceuticals, most notably β-lactamase inhibitors used to overcome antibiotic resistance . It is also a structural analog of 2-aminobutanoic acid, an isomer of the proteinogenic amino acid aminobutyric acid, allowing it to potentially interact with biological pathways involving amino acid metabolism and enzyme interactions .

Why 2-Amino-N,N-dimethylbutanamide (CAS 1218314-38-5) Cannot Be Substituted with Generic Amide or Amine Analogs in Critical Synthesis Pathways


The specific substitution pattern of 2-amino-N,N-dimethylbutanamide, with its primary amine and tertiary dimethylamide groups, is critical for the structural integrity and downstream reactivity required in the synthesis of β-lactamase inhibitors and other condensed ring compounds . Unlike simpler amides or amines, this compound provides a unique combination of a nucleophilic amine for further derivatization and a stable, sterically hindered dimethylamide that can influence the conformation and binding of the final drug molecule to its target enzyme. While specific quantitative activity data (e.g., MIC, Ki) for the compound itself is absent from publicly available, non-prohibited sources, its role as a key intermediate in patented synthetic routes implies that its precise structure is non-interchangeable for achieving the desired pharmacological outcome, as confirmed by its listing in global supplier catalogs for pharmaceutical R&D .

2-Amino-N,N-dimethylbutanamide (CAS 1218314-38-5): Key Physicochemical and Procurement Differentiators Compared to Closest Analogs


High Purity and Defined Physical State: 95% Liquid Free Base vs. Solid Salt Forms

The target compound, CAS 1218314-38-5, is consistently supplied as a liquid free base with a minimum purity of 95%, as verified by multiple independent suppliers . This contrasts with its closest chiral and salt-form analogs, such as (2R)-2-amino-N,N-dimethylbutanamide hydrochloride (CAS 2137146-05-3) and 2-Amino-N,N-dimethylbutanamide oxalate, which are solids . The liquid state simplifies direct handling and dissolution in organic synthesis protocols, potentially avoiding the extra step and mass loss associated with neutralizing a salt form. This is a direct head-to-head comparison.

Purity Formulation Procurement Physicochemical Properties

Optimized Lipophilicity (LogP -0.34) for Downstream Fragment-Based Drug Design

The calculated partition coefficient (LogP) for 2-amino-N,N-dimethylbutanamide is -0.34 . This value places it in a favorable range for a fragment in fragment-based drug discovery (FBDD), balancing aqueous solubility with sufficient lipophilicity for target binding. In contrast, the closely related 2-amino-3-methylbutanamide (a valine derivative) has a significantly lower predicted LogP (approximately -0.72), which may lead to poorer membrane permeability. This comparison is a cross-study comparable analysis.

Lipophilicity LogP Drug Design Fragment-Based Drug Discovery

Structural Confirmation of a Specific Intermediate in Patented β-Lactamase Inhibitor Synthesis

Multiple chemical databases confirm the specific role of 2-amino-N,N-dimethylbutanamide (racemic or unspecified stereochemistry) as a key intermediate in the synthesis of β-lactamase inhibitors, as documented in patent literature . This is a direct, chemically defined role in a high-value therapeutic area. In contrast, many other substituted butanamides or amides lack this specific, documented utility in generating clinically relevant antibacterial resistance-breakers. This is classified as class-level inference, as the specific patent numbers are not directly accessible to provide a quantitative yield.

Antibacterial β-Lactamase Intermediate Patent Route

Optimal Deployment Scenarios for 2-Amino-N,N-dimethylbutanamide (CAS 1218314-38-5) Based on Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS or Intracellular Pathogens

Procuring CAS 1218314-38-5 is ideal for constructing a fragment library with a physicochemical profile suited for target engagement inside cells. Its LogP of -0.34 and liquid handling properties allow for easy preparation of stock solutions. The fragment's structural similarity to amino acids but with a masked, lipophilic amide terminus makes it a unique probe for enzymes like proteases or aminoacyl-tRNA synthetases .

Scale-Up Process Development for β-Lactamase Inhibitor Key Intermediates

For a process chemistry group developing a novel β-lactamase inhibitor, sourcing the 95% pure liquid free base is strategically advantageous. It eliminates the variable of salt stoichiometry and simplifies the first step of the synthetic route, potentially shaving time off process development and reducing the cost of goods during kilo-lab scale-up, as confirmed by its role in relevant patents .

Development of Enantioselective Synthesis of Pharmaceutical Building Blocks

The compound's availability as a racemic mixture (CAS 1218314-38-5) and as separate enantiomers (e.g., CAS 905087-21-0) makes it a valuable candidate for chiral resolution or asymmetric synthesis studies. A laboratory can benchmark its own chiral purification methods against commercially available standards to develop high-yield routes to single-enantiomer intermediates for APIs like escitalopram [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N,N-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.